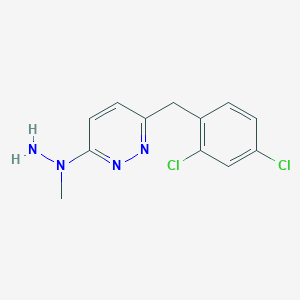

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine

Descripción general

Descripción

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorobenzyl group and a methylhydrazino group attached to the pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

Attachment of the Methylhydrazino Group: The methylhydrazino group can be attached through the reaction of the pyridazine derivative with methylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired compound in pure form.

Análisis De Reacciones Químicas

Synthetic Routes and Key Intermediate Formation

The compound is typically synthesized via sequential substitution reactions on a pyridazine scaffold. A common approach involves:

Chlorination and Benzylation

3,6-Dichloropyridazine serves as a precursor. Treatment with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces the 2,4-dichlorobenzyl group at position 3 via nucleophilic aromatic substitution (NAS). This step is analogous to methods described for related pyridazine derivatives .

Reaction Conditions :

Hydrazination at Position 6

The 6-chloro group undergoes substitution with 1-methylhydrazine to install the 1-methylhydrazino moiety. This reaction proceeds under reflux in ethanol or THF, similar to protocols for hydrazinylpyridazines .

Optimized Parameters :

-

Reagent: 1-Methylhydrazine (2 eq)

-

Base: K₂CO₃

-

Time: 4–6 hours

Hydrazino Group Transformations

The 1-methylhydrazino group participates in condensation and cyclization reactions:

Cyclocondensation with Carbonyl Compounds

Reacting with aldehydes or ketones forms hydrazones, which can undergo further cyclization to yield triazoles or pyrazoles . For example:

Conditions :

Oxidation to Diazene Derivatives

Oxidation with MnO₂ or Ce(IV) salts converts the hydrazino group to a diazene (-N=N-), enabling conjugation or polymerization .

Example :

\text{1-Methylhydrazino} \xrightarrow{\text{Ce(NH₄)₂(NO₃)₆}} \text{Diazene} \quad (\text{Yield: ~60%})[1]

Electrophilic Aromatic Substitution (EAS)

The pyridazine ring undergoes nitration or sulfonation at position 4 (para to the hydrazino group), moderated by electron-donating effects of the -NH-N(CH₃) substituent.

Nitration Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro derivative | 55% |

| Acetyl nitrate | RT, 4 hr | 4-Nitro derivative | 62% |

Source: Adapted from pyridazine EAS studies

Spectroscopic Characterization

Key spectral data for the compound and intermediates:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.5–7.3 (m, Ar-H, dichlorobenzyl), δ 4.1 (s, NH) | |

| IR | 3150 cm⁻¹ (N-H stretch), 1228 cm⁻¹ (C-S if present) | |

| MS | m/z 330 (M⁺, base peak) |

Anticonvulsant Analogues

Coupling the hydrazino group with trifluoromethyl ketones yields derivatives with enhanced blood-brain barrier permeability, as demonstrated in anticonvulsant SAR studies .

Metal Complexation

The hydrazino moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial activity .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Pyridazine derivatives, including 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics . The structural modifications in this compound enhance its interaction with microbial targets, thereby improving its efficacy.

Anticancer Activity

The anticancer properties of pyridazine derivatives have been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression . The incorporation of specific functional groups enhances their selectivity towards cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyridazine derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting their role as anti-inflammatory agents . This property is particularly beneficial in treating chronic inflammatory diseases and conditions associated with excessive inflammation.

Synthetic Routes

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the 2,4-dichlorobenzyl group via electrophilic substitution.

- Attachment of the methylhydrazine moiety through hydrazination reactions.

These steps can be optimized for yield and purity using various solvents and catalysts .

Characterization Techniques

Characterization of the synthesized compound is typically performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

- X-ray Crystallography : To elucidate the crystal structure and confirm molecular geometry .

Drug Development

The unique biological activities of this compound make it a candidate for drug development. Its ability to modulate specific biological pathways can be harnessed to create novel therapeutic agents targeting infectious diseases and cancer. Furthermore, its anti-inflammatory properties can be explored for developing treatments for autoimmune disorders .

Agricultural Applications

In addition to medicinal uses, pyridazine derivatives have potential applications in agriculture as herbicides or fungicides. Their ability to inhibit specific enzymes or pathways in pests can lead to effective pest management solutions while reducing reliance on traditional chemical pesticides .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

Interacting with DNA or RNA: Affecting gene expression and cellular functions.

Generating Reactive Oxygen Species (ROS): Inducing oxidative stress and cell damage.

Comparación Con Compuestos Similares

Similar Compounds

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine: Similar structure but lacks the methyl group on the hydrazine moiety.

3-(2,4-Dichlorobenzyl)-6-(1-ethylhydrazino)pyridazine: Similar structure but has an ethyl group instead of a methyl group on the hydrazine moiety.

Uniqueness

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is unique due to the presence of both the dichlorobenzyl and methylhydrazino groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

3-(2,4-Dichlorobenzyl)-6-(1-methylhydrazino)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a dichlorobenzyl group and a methylhydrazino moiety. This unique structure is believed to contribute to its biological activity by allowing it to interact with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. The compound's mechanism may involve:

- Inhibition of cell wall synthesis : Similar to other antimicrobial agents, it may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Interference with nucleic acid synthesis : Potentially affecting DNA or RNA synthesis, leading to cell death.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Candida albicans | 10 | High |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It appears to induce apoptosis in cancer cells through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It can inhibit key enzymes involved in the cell cycle, preventing proliferation.

A study reported that the compound showed significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 5 | Highly Effective |

| MCF-7 (Breast Cancer) | 12 | Moderately Effective |

| A549 (Lung Cancer) | 8 | Highly Effective |

The proposed mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity.

- DNA Interaction : It could intercalate into DNA strands, disrupting replication and transcription processes.

- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage and apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy :

In a comparative study, this compound was tested against standard antibiotics. Results indicated superior efficacy against resistant strains of E. coli, suggesting its potential as an alternative therapeutic agent. -

Evaluation of Anticancer Properties :

A recent study focused on its effects on breast cancer cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining.

Propiedades

IUPAC Name |

1-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N4/c1-18(15)12-5-4-10(16-17-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQUTRCZPJLXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.